molecular formula C11H14N2O4 B1671926 L-Tyrosine, N-glycyl- CAS No. 658-79-7

L-Tyrosine, N-glycyl-

Cat. No.: B1671926
CAS No.: 658-79-7
M. Wt: 238.24 g/mol
InChI Key: XBGGUPMXALFZOT-UHFFFAOYSA-N
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Description

Glycyl-L-tyrosine (GY, C₁₁H₁₄N₂O₄, molecular weight 238.24, CAS 658-79-7) is a dipeptide composed of glycine and L-tyrosine linked via an α-peptide bond . GY is rapidly hydrolyzed in vivo by enzymes like carboxypeptidase A (CPA) and peptidases to release tyrosine, a conditionally essential amino acid in neonates and phenylalanine-deficient states . Its primary applications include parenteral nutrition, biochemical research, and as a precursor for synthetic conjugates (e.g., antiviral agents) .

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGGUPMXALFZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658-79-7
Record name L-Tyrosine, N-glycyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Tyrosine, N-glycyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Chloroacetyl Chloride and L-Tyrosine Condensation Route

Reaction Mechanism and Primary Steps

The most widely documented method involves the condensation of L-tyrosine with chloroacetyl chloride under alkaline conditions, followed by ammonolysis to yield glycyl-L-tyrosine. This two-step process begins with the formation of N-chloroacetyl-L-tyrosine, achieved by reacting equimolar quantities of L-tyrosine and chloroacetyl chloride in a sodium hydroxide-toluene mixture at temperatures maintained between -5°C and 5°C. The reaction’s exothermic nature necessitates precise temperature control to prevent tyrosine degradation.

Ammonolysis is subsequently performed using concentrated aqueous ammonia without catalysts, a critical deviation from earlier methods that required sodium bicarbonate. This modification reduces byproduct formation and simplifies purification. Post-reaction, excess ammonia is removed via vacuum distillation at 40–50°C and -0.08 to -0.10 MPa, leaving a crude product that undergoes water recrystallization.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

pH Control

Maintaining a pH of 12–12.5 during condensation prevents premature hydrolysis of chloroacetyl chloride. The use of phase-transfer catalysts like tetrabutylammonium bromide enhances reactant interaction in biphasic systems, improving conversion rates by 15–20% compared to uncatalyzed reactions.

Temperature Modulation

Staging the reaction at subzero temperatures (-5°C to 0°C) minimizes racemization, preserving the L-configuration of tyrosine. Elevated temperatures during ammonolysis (25–30°C) accelerate nucleophilic substitution but require shorter reaction times (3–5 hours) to avoid dipeptide decomposition.

Purification and Crystallization Techniques

Industrial-scale processes employ a dual-step purification protocol:

  • Adsorption Filtration : Crude product is treated with activated carbon (2% w/w) at 60°C for 40–60 minutes, removing hydrophobic impurities. Repeating this step with fresh activated carbon achieves >99% purity.
  • Ethanol-Water Crystallization : Adding ethanol equal to the filtrate volume induces crystallization at -5°C to 0°C over 8–10 hours, yielding needle-shaped crystals with 92–95% recovery.

Glycyl Chloride Hydrochloride-Mediated Synthesis

Synthesis of Glycyl Chloride Hydrochloride

An alternative route utilizes glycyl chloride hydrochloride, synthesized by treating glycine with thionyl chloride (SOCl₂) under reflux. This method produces a highly reactive intermediate that eliminates the need for protective groups, streamlining the process.

Peptide Bond Formation

Tyrosine (1.0 kg) is dissolved in water (8.0 kg) with potassium carbonate (3.8 kg) to maintain alkalinity (pH 10–11). Glycyl chloride hydrochloride (1.1 kg) is added batchwise at -5°C to prevent epimerization. After 3–5 hours at 0–5°C, the mixture is acidified to pH 4.3–5.0 using 3N HCl, precipitating glycyl-L-tyrosine with an 88% yield.

Advantages Over Condensation Routes

  • Reduced Reaction Steps : Eliminates the need for intermediate isolation.
  • Higher Atomic Economy : Utilizes 97% of glycine input versus 85% in chloroacetyl methods.
  • Scalability : Suitable for continuous flow reactors due to homogeneous reaction conditions.

N-Protected Glycine and L-Tyrosine Ester Route

Protective Group Strategy

This method employs N-protected glycine (e.g., Boc-glycine) and L-tyrosine ethyl ester to prevent unwanted side reactions. Coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) activate the glycine carboxyl group, facilitating amide bond formation with the tyrosine amine.

Deprotection and Final Product Isolation

Following peptide synthesis, the Boc group is removed using trifluoroacetic acid (TFA), and the ethyl ester is hydrolyzed with aqueous NaOH. Despite high purity (>99.5%), the multistep process results in lower overall yields (68–72%) compared to single-pot methods.

Comparative Analysis of Synthesis Methods

Parameter Chloroacetyl Chloride Route Glycyl Chloride Route N-Protected Glycine Route
Yield 78–85% 88% 68–72%
Reaction Steps 2 2 4
Catalyst Requirement Phase-transfer catalysts optional None DCC/TFA required
Industrial Feasibility High (low-cost reagents) Moderate Low (complex purification)
Purity 99.2% after crystallization 98.5% 99.5%

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Chloroacetyl chloride-based methods dominate commercial production due to reagent affordability ($12–15/kg for chloroacetyl chloride vs. $110–130/kg for Boc-glycine). However, glycyl chloride routes offer superior yields, reducing waste disposal costs by 30–40%.

Environmental Impact

Ammonolysis generates ammonium chloride byproducts, necessitating neutralization with lime (CaO) to produce innocuous CaCl₂ and NH₃. Glycyl chloride methods produce HCl gas, which is scrubbed using alkaline solutions, adding $0.50–$0.70 per kg to operational costs.

Regulatory Compliance

Pharmaceutical-grade glycyl-L-tyrosine must comply with USP/EP standards for residual solvents (<50 ppm toluene) and heavy metals (<10 ppm). Crystallization from ethanol-water systems ensures compliance, whereas Boc-protected routes require additional solvent exchange steps.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Glycyl-L-tyrosine, such as phosphorylated or sulfated forms, which can have different biological activities .

Scientific Research Applications

Pharmacological Applications

Antioxidant and Anti-inflammatory Properties
Glycyl-L-tyrosine exhibits significant antioxidant capabilities, functioning as a radical scavenger that inhibits lipid peroxidation. This property makes it a candidate for therapeutic applications against oxidative stress-related diseases. Furthermore, it has been shown to modulate inflammatory mediators and cytokines, potentially reducing chronic inflammation .

Synthesis of Triorganotin Derivatives
Research indicates that Glycyl-L-tyrosine serves as a precursor in synthesizing triorganotin derivatives, which have demonstrated anti-inflammatory, antimicrobial, and cardiovascular activities. Notably, derivatives such as Ph3Sn(Gly-Val) have shown potent effects in vivo against inflammation comparable to established anti-inflammatory drugs like phenylbutazone .

Nutritional Applications

Source of Tyrosine
Glycyl-L-tyrosine is utilized as a parenteral source of tyrosine in clinical nutrition. Studies have demonstrated that it effectively maintains tyrosine pools in phenylalanine-deficient conditions, facilitating normal growth and nitrogen retention in animal models . This application is particularly relevant for neonates or individuals with metabolic disorders where tyrosine availability is critical.

Impact on Cognitive Function and Fatigue
Clinical investigations suggest that Glycyl-L-tyrosine may enhance cognitive function and reduce fatigue by influencing neurotransmitter levels involved in energy metabolism. This dipeptide has been proposed as a supplement for individuals experiencing physical or mental exhaustion .

Biotechnological Applications

Cell Metabolism Modulation
Research has indicated that Glycyl-L-tyrosine-containing dipeptides can influence cellular metabolism differently based on their amino acid composition. This property is crucial for developing tailored biotechnological applications in cell culture and metabolic engineering .

Clinical Applications

Skincare and Wound Healing
Glycyl-L-tyrosine has been incorporated into skincare products due to its ability to promote collagen synthesis and enhance wound healing. It stimulates fibroblast proliferation, leading to increased collagen production, which is vital for maintaining healthy skin .

Data Summary

Application AreaSpecific UseKey Findings
PharmacologyAntioxidant activityInhibits lipid peroxidation; reduces chronic inflammation
Synthesis of triorganotin derivativesExhibits anti-inflammatory and antimicrobial activities
NutritionSource of tyrosineMaintains tyrosine pools; supports growth in phenylalanine-deficient models
Cognitive function enhancementMay reduce fatigue; influences neurotransmitter levels
BiotechnologyModulation of cell metabolismAffects CHO cell metabolism based on amino acid composition
ClinicalSkincare applicationsPromotes collagen synthesis; enhances wound healing

Case Studies

  • Anti-inflammatory Activity Study : A study demonstrated the synthesis of triphenyltin(IV) derivatives from Glycyl-L-tyrosine that exhibited significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The results indicated comparable efficacy to traditional anti-inflammatory medications .
  • Nutritional Impact on Neonates : In a clinical setting involving parenteral nutrition for neonates, Glycyl-L-tyrosine was shown to effectively support tyrosine levels without adverse effects, highlighting its safety and utility as a nutritional supplement .
  • Skincare Efficacy : Clinical trials have shown that formulations containing Glycyl-L-tyrosine can significantly improve skin hydration and elasticity while promoting faster wound healing due to enhanced collagen production .

Mechanism of Action

Glycyl-L-tyrosine exerts its effects primarily through its role as a dipeptide that enhances the solubility and bioavailability of L-tyrosine. The compound is efficiently taken up and metabolized by cells, providing a readily available source of L-tyrosine for protein synthesis and other metabolic processes. The phenolic hydroxyl group of the tyrosine residue can participate in various biochemical reactions, including phosphorylation and sulfation, which are critical for cell signaling and other cellular functions .

Comparison with Similar Compounds

Free Amino Acid: L-Tyrosine

Property Glycyl-L-Tyrosine L-Tyrosine
Solubility High (>50 g/L) Low (0.45 g/L at 25°C)
Metabolic Pathway Hydrolyzed by CPA/peptidases Direct incorporation into proteins
Clinical Use Parenteral nutrition Limited due to solubility
Stability Stable in solution Oxidizes readily in air

Key Difference: GY’s solubility advantage enables its inclusion in intravenous formulations at higher concentrations (up to 94 mg/kg/day in neonates) compared to free tyrosine, which is restricted to <1% of total amino acids in parenteral solutions .

Stereoisomer: Glycyl-D-Tyrosine

Property Glycyl-L-Tyrosine Glycyl-D-Tyrosine
Configuration L-isomer (biologically active) D-isomer (non-metabolizable)
Role Tyrosine source Potential impurity
Detection USP requires <0.1% impurity Identified via chiral HPLC

Key Difference : The D-isomer lacks metabolic utility and is monitored as a critical impurity in pharmaceutical-grade GY to ensure efficacy and safety .

Gamma-Linked Dipeptide: γ-Glutamyltyrosine

Property Glycyl-L-Tyrosine γ-Glutamyltyrosine
Bond Type α-peptide bond γ-glutamyl bond
Enzymatic Hydrolysis CPA-dependent, pH-sensitive Gamma-glutamyl transpeptidase
Applications Parenteral nutrition Food additive (FooDB: FDB000717)

Key Difference : The γ-linkage in γ-glutamyltyrosine confers resistance to common peptidases, altering its metabolic fate compared to GY .

Other Parenteral Dipeptides: Alanyl-Glutamine

Property Glycyl-L-Tyrosine Alanyl-Glutamine
Constituents Glycine + Tyrosine Alanine + Glutamine
Half-Life (Plasma) 3.4 ± 0.3 min 3.8 ± 0.5 min
Clinical Use Tyrosine supplementation Glutamine supplementation

Key Similarity: Both dipeptides exhibit rapid hydrolysis in plasma, making them efficient amino acid delivery systems .

Enzymatic Interactions and Metabolic Pathways

GY exhibits pH-dependent reactivity with CPA. At low pH, it acts as a substrate, undergoing hydrolysis via a nucleophilic mechanism (ΔG‡ = 20.1 kcal/mol) . At high pH, its mono-ionic form chelates CPA’s active-site zinc, inhibiting enzyme activity . This dual behavior is unique compared to other dipeptides (e.g., glycyl-L-alanine), which follow canonical hydrolysis pathways .

Quality Control and Analytical Methods

The USP mandates GY purity ≥98%, with strict limits on impurities (e.g., free glycine, tyrosine, D-isomers) . Analytical methods include:

  • HPLC : Quantifies related compounds using UV detection (215 nm) .
  • Chiral Analysis : Detects D-tyrosine contamination .
  • Potentiometric Titration : Measures purity via 0.1 N HClO₄ .

Biological Activity

Glycyl-L-tyrosine (Gly-Tyr) is a dipeptide composed of the amino acids glycine and tyrosine. It has garnered attention in various fields of research due to its biological activities, particularly in nutrition, pharmacology, and molecular biology. This article explores the biological activity of Glycyl-L-tyrosine, highlighting its metabolic effects, antioxidant properties, and potential therapeutic applications.

Tyrosine Supplementation and Growth

Research has demonstrated that Glycyl-L-tyrosine plays a significant role in maintaining tyrosine pools in organisms, particularly under conditions of phenylalanine deficiency. A study involving phenylalanine-deficient rats showed that parenteral administration of Gly-Tyr effectively normalized plasma, liver, and kidney tyrosine concentrations. This indicates that Gly-Tyr can be utilized rapidly to support normal growth and nitrogen metabolism by providing free tyrosine, which is crucial for various physiological functions .

Table 1: Effects of Glycyl-L-Tyrosine on Tyrosine Levels in Phenylalanine-Deficient Rats

TissueControl Tyrosine LevelGly-Tyr Supplemented Level
PlasmaHigherNormalized
LiverLowerNormalized
KidneyLowerNormalized

Antioxidant Properties

Glycyl-L-tyrosine exhibits notable antioxidant activity. It functions as a radical scavenger, effectively inhibiting lipid peroxidation and protecting cells from oxidative damage. The presence of the phenolic hydroxyl group in the tyrosine moiety contributes significantly to its ability to stabilize free radicals . This property is particularly relevant in the context of diseases associated with oxidative stress, such as cardiovascular disorders and neurodegenerative diseases.

The antioxidant mechanism involves the donation of electrons to free radicals, preventing them from causing cellular damage. This activity not only protects cellular components but also mitigates inflammation by modulating the release and activity of inflammatory mediators .

Potential Therapeutic Uses

  • Wound Healing : Glycyl-L-tyrosine has been investigated for its role in promoting collagen synthesis, which is essential for effective wound healing.
  • Cognitive Function : There is emerging evidence suggesting that Gly-Tyr may help improve cognitive function and reduce fatigue, making it a candidate for further research in cognitive health .
  • Skincare : Due to its antioxidant properties, Gly-Tyr is being explored in skincare formulations aimed at reducing oxidative stress on skin cells.

Case Studies and Research Findings

Several studies have evaluated the effects of graded intakes of Gly-Tyr on metabolic parameters in both animal models and human subjects. For instance, a study on parenterally fed neonates indicated that varying levels of Gly-Tyr intake influenced urinary excretion of tyrosine without adverse effects on liver function .

Table 2: Urinary Excretion of Tyrosine in Parenterally Fed Neonates

Subject GroupTyrosine Intake (mg·kg^-1·d^-1)Urinary Excretion (μmol/mmol creatinine)
Low Intake0.11Elevated
Moderate Intake0.31Increased
High Intake108.1Within expected ranges

These findings reinforce the safety and efficacy of Gly-Tyr as a source of free tyrosine for nutritional support.

Q & A

Q. What methodological approaches are recommended to assess the solubility and stability of Glycyl-L-tyrosine in parenteral nutrition formulations?

Glycyl-L-tyrosine's enhanced solubility compared to free tyrosine makes it advantageous for neonatal parenteral nutrition. Researchers should use high-performance liquid chromatography (HPLC) to quantify solubility under physiological pH (6.5–7.4) and assess stability via accelerated degradation studies at elevated temperatures (e.g., 40°C). Comparative studies should include free tyrosine as a control to validate solubility improvements .

Q. How can researchers ensure the purity of synthetic Glycyl-L-tyrosine in laboratory settings?

Purity verification requires a combination of techniques: nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and thin-layer chromatography (TLC) to detect impurities. Refer to USP-NF standards (e.g., USP 40/NF 35) for acceptable purity thresholds and protocols for amino acid dipeptides .

Q. What standardized protocols exist for synthesizing Glycyl-L-tyrosine, and how can side reactions be minimized?

Solid-phase peptide synthesis (SPPS) is widely used. Key steps include:

  • Activating the carboxyl group of glycine with carbodiimides (e.g., DCC).
  • Coupling with L-tyrosine under inert conditions to prevent oxidation.
  • Purifying via reverse-phase HPLC. Side reactions (e.g., racemization) are mitigated by maintaining low temperatures (<4°C) and using coupling agents like HOBt .

Advanced Research Questions

Q. How do molecular interactions between Glycyl-L-tyrosine and carboxypeptidase A inform enzymatic hydrolysis mechanisms?

X-ray crystallography studies reveal that Glycyl-L-tyrosine binds to carboxypeptidase A via hydrogen bonding between its amide group and Arg-145, while the tyrosine side chain occupies the hydrophobic pocket. Researchers should employ kinetic assays (e.g., Michaelis-Menten analysis) to measure hydrolysis rates and molecular dynamics simulations to model substrate-enzyme interactions .

Q. What experimental strategies resolve contradictions in tyrosine bioavailability data from neonatal studies using Glycyl-L-tyrosine?

Discrepancies often arise from variations in dipeptide hydrolysis rates or differences in neonatal metabolic capacity. To address this:

  • Use isotopically labeled Glycyl-L-tyrosine (e.g., ¹³C-tyrosine) to track metabolic flux.
  • Conduct dose-response studies with graded dipeptide intakes (e.g., 0–100 mg/kg/day) and measure plasma tyrosine levels via LC-MS/MS.
  • Control for endogenous tyrosine production by excluding phenylalanine from formulations .

Q. How can voltammetric techniques optimize Glycyl-L-tyrosine-mediated gold nanoparticle synthesis?

Glycyl-L-tyrosine reduces Au(III) to Au(0) under alkaline conditions (pH >10). Cyclic voltammetry monitors redox potentials to identify optimal reduction kinetics, while transmission electron microscopy (TEM) validates nanoparticle size distribution. Adjusting the molar ratio of Glycyl-L-tyrosine to Au(III) (e.g., 2:1 vs. 1:1) can control particle morphology .

Q. What are the implications of molecular size and transporter affinity in designing Glycyl-L-tyrosine delivery systems for cell culture media?

Glycyl-L-tyrosine's small size enables rapid uptake via peptide transporters (e.g., PepT1). Researchers should compare transport kinetics with bulkier dipeptides (e.g., L-prolyl-L-tyrosine) using radiolabeled tracers (³H-Gly-Tyr) in cell monolayers. Optimize media pH (6.5–7.0) to balance solubility and transporter activity .

Methodological Considerations

Q. How should researchers design in vitro models to evaluate Glycyl-L-tyrosine as a tyrosine source in metabolic disorders?

Use primary hepatocytes or enterocytes from disease models (e.g., phenylketonuria). Measure dipeptidase activity via fluorometric assays and compare tyrosine incorporation into proteins versus catabolic pathways (e.g., oxidation to CO₂). Include inhibitors of peptide transporters (e.g., Gly-Sar) to assess uptake specificity .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of Glycyl-L-tyrosine in preclinical studies?

Apply nonlinear regression models to estimate ED₅₀ (effective dose for 50% response) and use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Meta-analyses of historical data (e.g., Roberts et al., 2001) can identify confounding variables like gestational age .

Data Interpretation and Validation

Q. How can contradictions between in vitro and in vivo efficacy of Glycyl-L-tyrosine be reconciled?

Differences often stem from variability in dipeptidase expression across tissues. Validate findings using:

  • Tissue-specific knockout models (e.g., intestinal PepT1 null mice).
  • Dual-lumen perfused intestinal segments to isolate luminal vs. systemic effects.
  • Proteomic profiling to quantify dipeptidase levels in target organs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Tyrosine, N-glycyl-
Reactant of Route 2
L-Tyrosine, N-glycyl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.